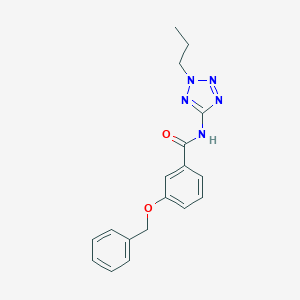
3-(benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable halogenated benzene derivative under basic conditions.
Introduction of the tetrazole ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Coupling reactions: The final step involves coupling the benzyloxy benzene derivative with the tetrazole derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
3-(benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action for 3-(benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylic acids, potentially allowing the compound to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzyloxy)-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- 3-(benzyloxy)-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- 3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)benzamide
Uniqueness
The uniqueness of 3-(benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group on the tetrazole ring may confer different steric and electronic properties compared to other alkyl groups, potentially leading to unique interactions with biological targets.
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-phenylmethoxy-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C18H19N5O2/c1-2-11-23-21-18(20-22-23)19-17(24)15-9-6-10-16(12-15)25-13-14-7-4-3-5-8-14/h3-10,12H,2,11,13H2,1H3,(H,19,21,24) |
InChI Key |
YSOIBWNRSGTFHC-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-butanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B369607.png)
![N-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B369612.png)
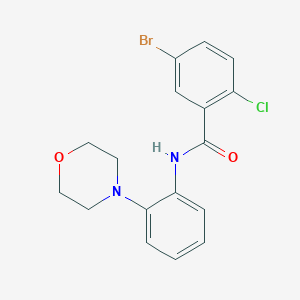
![N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B369638.png)
![N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B369647.png)

![N-[5-(butanoylamino)-2-chlorophenyl]-4-phenylbenzamide](/img/structure/B369655.png)
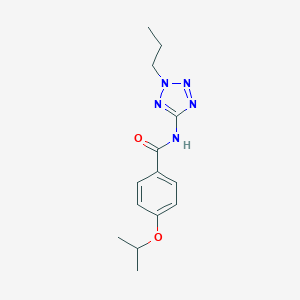
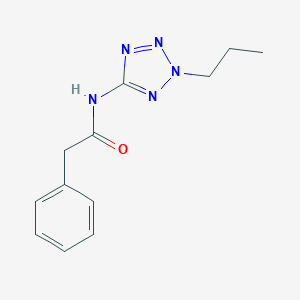
![2,2-dimethyl-N-[4-(2-methylpropanamido)phenyl]propanamide](/img/structure/B369670.png)
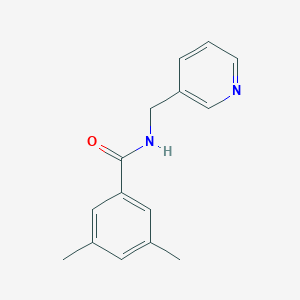
![2-methoxy-N-[5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B369710.png)

![3-methoxy-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B369735.png)
